cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
CAS No.: 939768-64-6
Cat. No.: VC2844232
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 939768-64-6 |
---|---|
Molecular Formula | C9H16O3 |
Molecular Weight | 172.22 g/mol |
IUPAC Name | tert-butyl 3-hydroxycyclobutane-1-carboxylate |
Standard InChI | InChI=1S/C9H16O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7,10H,4-5H2,1-3H3 |
Standard InChI Key | TYVLAZGEMLWPQS-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)C1CC(C1)O |
Canonical SMILES | CC(C)(C)OC(=O)C1CC(C1)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate is a chemical compound that belongs to the cyclobutane derivatives family. It contains a cyclobutane ring with two key functional groups: a hydroxyl group and a tert-butyl ester group. The compound has multiple identifiers in chemical databases and literature .
The following table summarizes the key identifiers and basic properties of cis-tert-Butyl 3-hydroxycyclobutanecarboxylate:
Property | Value |
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Chemical Formula | C9H16O3 |
Molecular Weight | 172.22 g/mol |
CAS Number | 939768-64-6, 1311158-43-6 |
IUPAC Name | tert-butyl 3-hydroxycyclobutane-1-carboxylate |
MDL Number | MFCD20259656 |
Standard InChI | InChI=1S/C9H16O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7,10H,4-5H2,1-3H3 |
Standard InChIKey | TYVLAZGEMLWPQS |
Structural Features
The "cis" designation in the compound name indicates the specific stereochemical arrangement where the hydroxyl group and the carboxylate group are positioned on the same side of the cyclobutane ring. This stereochemistry is crucial for its chemical reactivity and potential biological interactions.
The compound contains three notable functional groups:
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A cyclobutane ring - a four-membered carbocyclic structure that is relatively strained
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A hydroxyl group (-OH) at position 3 of the cyclobutane ring, capable of hydrogen bonding
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A tert-butyl ester group, which acts as a protecting group for the carboxylic acid functionality
The tert-butyl group is particularly notable as it provides steric hindrance and can be selectively cleaved under specific conditions, making this compound useful in multi-step organic syntheses.
Physical and Chemical Properties
Chemical Reactivity
The reactivity of cis-tert-Butyl 3-hydroxycyclobutanecarboxylate is primarily determined by its functional groups. The compound exhibits chemical characteristics typical of both alcohols and esters:
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The hydroxyl group can participate in hydrogen bonding, influencing solubility and reactivity. It can undergo typical alcohol reactions including oxidation, esterification, and dehydration.
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The tert-butyl ester group can undergo hydrolysis under acidic or basic conditions. The tert-butyl group specifically can be cleaved under acidic conditions, making it a useful protecting group in organic synthesis.
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The cyclobutane ring introduces strain energy into the molecule, which can enhance reactivity in certain transformations compared to unstrained analogs.
Synthesis Methods
Established Synthetic Routes
The synthesis of cis-tert-Butyl 3-hydroxycyclobutanecarboxylate typically involves stereoselective reduction of the corresponding ketone precursor. Based on the available search results, the following synthetic pathway has been documented:
The compound can be synthesized via the reduction of tert-butyl 3-oxocyclobutanecarboxylate using sodium borohydride (NaBH4) in a tetrahydrofuran (THF) and methanol (MeOH) mixture. This reaction is typically conducted at low temperatures (0-5°C) for approximately two hours to ensure the stereoselective formation of the cis isomer.
This synthetic approach is referenced in literature, with specific mentions in the following publications:
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Research by Lukin, Kirill; Kishore, Vimal; Gordon, Thomas in Organic Process Research and Development (2013, vol. 17, no. 4, pp. 666-671)
Stereochemical Considerations
The synthetic challenge in producing cis-tert-Butyl 3-hydroxycyclobutanecarboxylate lies in controlling the stereochemistry of the reduction. The cis configuration, where both the hydroxyl and carboxylate groups are on the same face of the cyclobutane ring, must be selectively formed over the trans isomer. The reaction conditions, particularly temperature and reducing agent choice, play crucial roles in determining this stereoselectivity.
Applications in Research and Industry
Role in Organic Synthesis
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate serves as a valuable building block in organic synthesis due to its functionalized cyclobutane scaffold. The compound's utility in synthesis includes:
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As an intermediate in the construction of more complex molecular architectures
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As a source of the cyclobutane ring system, which appears in various natural products and pharmaceutical compounds
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For the introduction of specific stereochemistry into target molecules
The tert-butyl ester functionality also makes this compound particularly useful in multi-step synthesis, as it can be selectively removed under acidic conditions without affecting many other functional groups.
The compound is typically supplied with restrictions limiting its use to research, manufacturing, or industrial applications, with explicit prohibitions against medical, veterinary, or consumer applications .
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